molecular formula C23H22N2O5 B2491885 (E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime CAS No. 391220-99-8

(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime

Cat. No.: B2491885
CAS No.: 391220-99-8
M. Wt: 406.438
InChI Key: SMCVVHVIHCCMQJ-WCWDXBQESA-N
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Description

(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, ether linkages, and an oxime functional group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Preparation of 4-nitrophenol: This can be synthesized by nitration of phenol using concentrated nitric acid and sulfuric acid.

    Formation of 4-nitrophenoxyethanol: Reacting 4-nitrophenol with ethylene oxide under basic conditions.

    Synthesis of (4-nitrophenoxy)ethoxybenzene: This involves the etherification of 4-nitrophenoxyethanol with bromobenzene in the presence of a base like potassium carbonate.

    Formation of (E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone: This step involves the Friedel-Crafts acylation of (4-nitrophenoxy)ethoxybenzene with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oximation: The final step is the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base to form the oxime.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Oxidation: The oxime group can be oxidized to a nitrile using oxidizing agents such as sodium hypochlorite.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Oxidation: Sodium hypochlorite or other strong oxidizing agents.

    Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst for halogenation; concentrated nitric acid for nitration.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of the nitrile derivative.

    Substitution: Formation of halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. The aromatic rings and ether linkages may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone: Lacks the oxime group, making it less reactive in certain biochemical assays.

    (E)-(4-(2-(4-aminophenoxy)ethoxy)phenyl)(p-tolyl)methanone:

    (E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-ethyl oxime: Similar structure but with an ethyl group instead of a methyl group on the oxime, affecting its steric properties and reactivity.

Uniqueness

(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of both nitro and oxime groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

(E)-N-methoxy-1-(4-methylphenyl)-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-17-3-5-18(6-4-17)23(24-28-2)19-7-11-21(12-8-19)29-15-16-30-22-13-9-20(10-14-22)25(26)27/h3-14H,15-16H2,1-2H3/b24-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCVVHVIHCCMQJ-WCWDXBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\OC)/C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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